2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide

描述

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

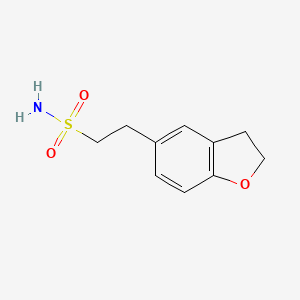

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide. This naming convention follows the standard International Union of Pure and Applied Chemistry protocols for heterocyclic compounds, where the benzofuran ring system is identified as the principal structural unit, with the dihydro designation indicating the saturation of specific positions within the furan ring portion. The ethane sulfonamide substituent is positioned at the 5-position of the benzofuran ring system through a two-carbon linker.

The molecular formula for 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide is C₁₀H₁₃NO₃S, representing a relatively compact organic molecule with moderate molecular complexity. The molecular weight has been precisely calculated as 227.28 grams per mole, which positions this compound within the low-to-moderate molecular weight range typical of drug-like molecules. The structural formula encompasses ten carbon atoms forming the benzofuran core and ethane linker, thirteen hydrogen atoms distributed across the aromatic and aliphatic portions, one nitrogen atom within the sulfonamide functional group, three oxygen atoms including those in the sulfonamide and benzofuran ether linkage, and one sulfur atom as the central element of the sulfonamide functionality.

The three-dimensional structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as "C1COC2=C1C=C(C=C2)CCS(=O)(=O)N". The International Chemical Identifier representation provides a more detailed structural description: "InChI=1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13)". These notation systems enable precise structural communication across different chemical information systems and databases.

Structural Relationship to Benzofuran-Sulfonamide Hybrid Scaffolds

The structural architecture of 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide positions it within the broader category of benzofuran-sulfonamide hybrid compounds, which represent a significant class of molecules in medicinal chemistry research. Benzofuran derivatives constitute a fundamental structural unit found extensively in natural products and synthetic pharmaceutical agents, exhibiting diverse biological properties including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities. The incorporation of sulfonamide functionality into benzofuran scaffolds creates hybrid molecules that can potentially leverage the biological activities of both structural components.

Sulfonamide compounds, historically significant as the first synthetic bacteriostatic antimicrobials, maintain importance in modern drug discovery through hybridization strategies with various pharmaceutically active heterocyclic moieties. The combination of sulfonamides with benzofuran structures has yielded compounds with enhanced biological activities compared to either structural component alone. Recent advances in designing two-component sulfonamide hybrids have demonstrated that benzofuran-containing derivatives exhibit promising antimicrobial and anticancer properties.

The specific structural features of 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide include the 2,3-dihydrobenzofuran core, which differs from fully aromatic benzofuran systems through the saturation of the furan ring. This dihydro modification can influence the compound's conformational flexibility, electronic properties, and potential binding interactions with biological targets. The ethane linker connecting the benzofuran ring to the sulfonamide group provides spatial separation between these functional domains, potentially allowing for optimal positioning in biological binding sites.

Research on related benzofuran-sulfonamide hybrids has revealed their potential as hypoxia-inducible factor-1 inhibitors, with compounds such as N-(benzofuran-5-yl)aromaticsulfonamide derivatives demonstrating specific inhibitory effects on hypoxia-inducible factor-1 alpha expression. These findings suggest that the benzofuran-sulfonamide structural motif present in 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide may confer similar biological activities. The structural relationship extends to other members of this compound class, including more complex derivatives that incorporate additional heterocyclic moieties or extended aromatic systems.

The benzofuran scaffold's versatility as a pharmacophore stems from its ability to accommodate various substitution patterns while maintaining favorable drug-like properties. Structure-activity relationship studies of benzofuran derivatives have identified key structural requirements for biological activity, including the importance of substitution patterns, electronic effects, and spatial arrangements of functional groups. The sulfonamide component contributes additional hydrogen bonding capacity and can participate in specific protein-drug interactions that enhance selectivity and potency.

属性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDLQOSVRLWDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

4-Substituted Phenol Derivatives : Phenols substituted at the 4-position with groups such as halogens (Br, Cl, I, F), hydroxyl (OH), or sulfonate esters (OMs, OTs, OTf) serve as precursors. These substituents are convertible into sulfonamino groups or amino groups, which can then be transformed into sulfonamides.

2-(2-Formyl-4-substituted phenoxy)hexanoic acid derivatives : These intermediates undergo acyl chloride formation and subsequent cyclization to benzofuran sulfonamide derivatives.

Synthetic Steps

Step 1: Conversion of Phenol Derivatives to Sulfonamino Derivatives

- The phenol derivative bearing a suitable leaving group (e.g., halogen or sulfonate) is reacted to introduce a sulfonamino group, often via nucleophilic substitution or amination.

Step 2: Formation of Acyl Chloride

- The carboxylic acid intermediate (e.g., 2-(2-formyl-4-substituted phenoxy)hexanoic acid) is converted to the corresponding acyl chloride using oxalyl chloride or thionyl chloride in solvents like methylene chloride or toluene at ambient temperature for 4-8 hours.

Step 3: Cyclization to Benzofuran

- The acyl chloride is reacted with triethylamine in toluene under reflux for 3-5 hours to induce cyclization, forming the benzofuran ring system with the sulfonamide substituent.

Step 4: Sulfonamide Formation

- The amino derivative is reacted with methanesulfonyl chloride and triethylamine in dichloroethane to form the sulfonamide group. The product is then converted into its hydrochloride salt using HCl in ethyl acetate/ethyl ether.

Step 5: Purification

- The crude product is purified by crystallization, distillation, or column chromatography to obtain the pure 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide.

Alternative Method: Condensation Using Halogenated Benzofuran Derivatives

A halogenated benzofuran derivative such as 2,3-dihydro-5-(2-bromoethyl)benzofuran is condensed with nucleophilic amines or sulfonamide precursors in the presence of bases like potassium carbonate and phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide) in nitrile solvents (acetonitrile or propionitrile).

The halogenated benzofuran is added dropwise to control exothermicity, and the mixture is refluxed for 5-8 hours.

This method allows the installation of the sulfonamide group on the ethane side chain of the benzofuran ring.

Data Table: Summary of Key Reagents, Conditions, and Yields

| Step | Starting Material/Intermediate | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | 4-Substituted phenol derivatives | Amination or nucleophilic substitution | Introduces amino or sulfonamino group |

| 2 | 2-(2-formyl-4-substituted phenoxy)hexanoic acid | Oxalyl chloride or thionyl chloride, CH2Cl2 or toluene, RT, 4-8 h | Formation of acyl chloride |

| 3 | Acyl chloride intermediate | Triethylamine, toluene, reflux, 3-5 h | Cyclization to benzofuran ring |

| 4 | Amino derivative | Methanesulfonyl chloride, triethylamine, dichloroethane | Sulfonamide formation |

| 5 | Crude sulfonamide product | Crystallization, distillation, or chromatography | Purification step |

| Alt. | 2,3-Dihydro-5-(2-bromoethyl)benzofuran | Base (K2CO3), phase transfer catalyst, nitrile solvent, reflux, 5-8 h | Condensation with amines to form sulfonamide |

Research Findings and Analysis

The preparation methods emphasize the use of easily accessible and inexpensive intermediates , minimizing side reactions and improving industrial scalability.

The one-pot synthesis approach for steps like ester hydrolysis and cyclization reduces purification steps and increases yield efficiency.

Use of phase transfer catalysts in condensation reactions enhances nucleophilic substitution on halogenated benzofuran derivatives, improving reaction rates and yields.

The choice of solvents and bases (e.g., toluene, dichloroethane, triethylamine, potassium carbonate) is critical to optimize reaction conditions and product purity.

Purification techniques such as crystallization and chromatography are essential to isolate the sulfonamide compound in high purity suitable for pharmaceutical applications.

The synthetic routes are adaptable to produce various benzofuran sulfonamide derivatives by modifying substituents on the phenol or benzofuran ring.

化学反应分析

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including those related to 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide, exhibit significant anticancer properties. A study published in the International Journal of Molecular Sciences highlighted the synthesis of new benzenesulfonamide derivatives that showed promising results against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition (Nemr et al., 2021) .

| Compound | IC50 (nM) | Target | Reference |

|---|---|---|---|

| Compound 4e | 10.93 | Carbonic Anhydrase IX | |

| Compound 4g | 25.06 | Carbonic Anhydrase IX |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in metabolic processes. For instance, sulfonamide derivatives have shown effective inhibition against acetylcholinesterase and α-glucosidase, making them potential candidates for treating conditions like Alzheimer's disease and type 2 diabetes mellitus (Kasimogullari et al., 2016) .

Antimicrobial Activity

Research has indicated that compounds with sulfonamide structures can possess antimicrobial properties. The study conducted by Nemr et al. (2021) also evaluated the antibacterial activities of these compounds against standard and clinical strains, revealing their potential as broad-spectrum antimicrobial agents .

Therapeutic Uses in Neurology

Another significant application of this compound is in the treatment of sodium channel-mediated diseases such as epilepsy. The benzenesulfonamide compounds have been noted for their ability to modulate sodium channels, which are critical in neuronal signaling (Catterall et al., 2014) .

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various benzofuran derivatives on cancer cell lines, this compound demonstrated selective toxicity towards MDA-MB-231 breast cancer cells, with a significant increase in apoptosis markers compared to control groups .

Case Study 2: Enzyme Inhibition Profile

A series of experiments were conducted to assess the inhibitory effects of this compound on carbonic anhydrases. The results indicated a notable selectivity towards Carbonic Anhydrase IX over Carbonic Anhydrase II, suggesting potential therapeutic applications in cancer treatment strategies targeting tumor-associated carbonic anhydrases .

作用机制

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit lipid peroxidation and dopamine release, providing protective effects against CNS trauma and ischemia . The compound’s sulfonamide group plays a crucial role in its biological activity by interacting with various enzymes and receptors .

相似化合物的比较

Table 1: Comparative Analysis of Key Compounds

Key Differences and Research Findings

Functional Group Influence on Bioactivity

- Sulfonamide vs. Amine Groups : The sulfonamide group in the target compound enhances hydrogen-bonding capacity and acidity compared to the primary amine in 5-APDB. This difference likely shifts biological targets: sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), while 5-APDB’s amine group facilitates interactions with serotonin receptors, contributing to its psychoactive effects .

- This contrasts with the simpler sulfonamide derivative, which may exhibit better aqueous solubility for in vitro assays .

生物活性

The compound 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.

Pharmacological Properties

Recent studies have indicated that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. The specific compound has been investigated for its neuroprotective properties and its ability to modulate various biochemical pathways.

Antioxidant Activity

One of the notable properties of this compound is its antioxidant activity. Research has shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress, which is implicated in numerous neurodegenerative diseases .

Neuroprotective Effects

In animal models, this compound demonstrated protective effects against neuronal damage induced by oxidative stress and inflammation. For instance, studies have highlighted the compound's ability to inhibit lipid peroxidation and enhance brain penetration, making it a candidate for treating conditions such as stroke and traumatic brain injury .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Lipid Peroxidation : This compound has been shown to inhibit lipid peroxidation in neuronal cells, thereby protecting cell membranes from oxidative damage.

- Radical Scavenging : It exhibits radical scavenging properties that are crucial in reducing oxidative stress levels within the brain .

- Neuroinflammation Modulation : By modulating inflammatory pathways, this sulfonamide may reduce neuroinflammatory responses associated with various neurological disorders.

Case Studies

Several case studies provide insight into the efficacy of this compound:

Study 1: Neuroprotective Efficacy

In a study involving mice subjected to induced head injury, administration of the compound resulted in significant reductions in behavioral deficits compared to control groups. The study concluded that the compound's antioxidant properties contributed to its neuroprotective effects .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related sulfonamides against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antioxidant | Radical scavenging |

| Compound B | Antimicrobial | Cell wall synthesis inhibition |

| This compound | Neuroprotective | Inhibition of lipid peroxidation |

常见问题

Q. What synthetic strategies are recommended to optimize the yield and purity of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide?

A multi-step approach is typically employed, starting with the formation of the benzofuran core via cyclization of phenolic precursors. Solvent selection (e.g., hexafluoropropanol for enhanced reaction efficiency) and catalysts (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone as an oxidant) are critical. Purification techniques such as column chromatography or continuous flow reactors can improve purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are essential for structural elucidation. IR spectroscopy identifies functional groups like sulfonamide and benzofuran. HPLC or GC-MS can assess purity, especially when monitoring by-products from multi-step syntheses .

Q. How can researchers design stability studies for this compound under varying environmental conditions?

Use factorial experimental designs to test stability across pH ranges (e.g., 2–10), temperatures (4°C to 40°C), and light exposure. Monitor degradation via HPLC and correlate results with kinetic models to predict shelf-life .

Q. What purification techniques are suitable for isolating this compound from complex reaction mixtures?

Membrane-based separation technologies (e.g., nanofiltration) or recrystallization using polar aprotic solvents can isolate the compound. Continuous flow systems minimize intermediate degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) calculations can map binding affinities to enzymes or receptors. Validate predictions with in vitro assays targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase inhibition) .

Q. What methodological approaches resolve contradictions in reported pharmacological data for this compound?

Conduct comparative dose-response studies across cell lines or animal models, adjusting variables like concentration and exposure time. Use metabolomics or transcriptomics to identify off-target effects or metabolic pathways influenced by the compound .

Q. How does stereochemistry at the benzofuran or sulfonamide group influence bioactivity?

Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and test activity in assays. X-ray crystallography or circular dichroism (CD) can correlate stereochemical configurations with biological outcomes .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. Pair with nuclear Overhauser effect spectroscopy (NOESY) to identify structural isomers or degradation products .

Q. How can researchers integrate this compound into hybrid materials for catalytic or sensing applications?

Functionalize the sulfonamide group with metal-organic frameworks (MOFs) or polymer matrices. Characterize hybrid materials using BET surface area analysis and electrochemical impedance spectroscopy .

Q. What mechanistic insights explain the compound’s reactivity in photochemical or thermal reactions?

Use time-resolved spectroscopy (e.g., transient absorption) to study excited-state dynamics. Computational studies (CASSCF) can model reaction pathways, while differential scanning calorimetry (DSC) assesses thermal stability .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting solubility data in different solvent systems?

Apply Hansen solubility parameters (HSPs) to classify solvents based on dispersion, polarity, and hydrogen-bonding interactions. Validate with phase diagrams and correlate with molecular dynamics simulations .

Q. What frameworks link the compound’s structure-activity relationships (SAR) to broader pharmacological theories?

Align SAR data with conceptual frameworks like ligand efficiency metrics or free-energy perturbation (FEP) models. Cross-reference with databases (e.g., ChEMBL) to contextualize activity within known chemotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。